molecular formula C5H5ClF2N2 B6215336 3,5-difluoropyridin-4-amine hydrochloride CAS No. 2731010-41-4

3,5-difluoropyridin-4-amine hydrochloride

Cat. No.: B6215336
CAS No.: 2731010-41-4
M. Wt: 166.6
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Description

3,5-Difluoropyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C5H5ClF2N2 and a molecular weight of 166.56 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two fluorine atoms at the 3rd and 5th positions and an amine group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridin-4-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent under controlled conditions. For example, 3,5-difluoropyridine can be synthesized by reacting 3,5-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF), cesium fluoride (CsF), or other fluorinating agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd), boronic acids, and bases like potassium carbonate (K2CO3).

Major Products:

    Nucleophilic Substitution: Substituted pyridines with different functional groups.

    Oxidation: Nitro or nitroso derivatives of pyridine.

    Reduction: Amines or other reduced forms of the compound.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

Chemistry: 3,5-Difluoropyridin-4-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and material science .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are often explored for their potential as pharmaceutical agentsThis compound may be used in the development of new drugs targeting specific biological pathways .

Industry: This compound is also used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. The presence of fluorine atoms can improve the efficacy and environmental stability of these agrochemicals .

Mechanism of Action

The mechanism of action of 3,5-difluoropyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby modulating a biological pathway .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoropyridin-4-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines. The presence of the hydrochloride salt form can also enhance its solubility and stability in various solvents .

Properties

CAS No.

2731010-41-4

Molecular Formula

C5H5ClF2N2

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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